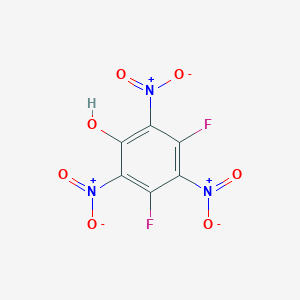

3,5-Difluoro-2,4,6-trinitrophenol

Description

Structure

3D Structure

Properties

CAS No. |

78925-58-3 |

|---|---|

Molecular Formula |

C6HF2N3O7 |

Molecular Weight |

265.08 g/mol |

IUPAC Name |

3,5-difluoro-2,4,6-trinitrophenol |

InChI |

InChI=1S/C6HF2N3O7/c7-1-3(9(13)14)2(8)5(11(17)18)6(12)4(1)10(15)16/h12H |

InChI Key |

NMHGHJTZJXIYRI-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Characterization and Advanced Spectroscopic Analysis of 3,5 Difluoro 2,4,6 Trinitrophenol

X-ray Crystallography for Molecular and Crystal Structure Elucidation

The definitive method for determining the precise atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique provides unparalleled insight into the molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice. For a high-energy material like 3,5-Difluoro-2,4,6-trinitrophenol, this information is crucial for correlating its structure with its stability and energetic performance.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction analysis has been successfully employed to determine the molecular structure of this compound. researchgate.net These studies confirm the presence of a phenol (B47542) ring substituted with three nitro groups and two fluorine atoms. The analysis reveals a high crystal density, a critical parameter for energetic materials. researchgate.net The high density is attributed to both the inherent molecular density and the efficient packing of the molecules in the crystal lattice. researchgate.net

Table 3.1.1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆HF₂N₃O₇ |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | Data not publicly available |

| β (°) | Data not publicly available |

| γ (°) | Data not publicly available |

| Volume (ų) | Data not publicly available |

| Z | Data not publicly available |

| Calculated Density (g/cm³) | 1.949 researchgate.net |

Note: Detailed crystallographic parameters such as unit cell dimensions and space group are not available in the public domain at the time of this writing.

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for energetic materials as different polymorphs can exhibit varying densities, stabilities, and sensitivities. While the existence of polymorphs for this compound has not been explicitly reported in the reviewed literature, the study of its crystallization is fundamental to ensuring the isolation of the desired, stable form. The controlled crystallization from appropriate solvents is a key step in obtaining high-quality single crystals suitable for X-ray diffraction.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

To complement the data from X-ray crystallography and to confirm the structure in solution and in the solid state, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the electronic environment of specific nuclei and the vibrational modes of the functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, multinuclear NMR studies provide a wealth of information.

¹H NMR: The proton NMR spectrum is expected to show a resonance for the phenolic proton. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the nitro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts will be indicative of their electronic environment, with carbons attached to electron-withdrawing groups appearing at different fields.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides direct evidence for the presence of fluorine and can give insights into the through-space and through-bond coupling interactions with neighboring nuclei.

Table 3.2.1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H | Data not publicly available |

| ¹³C | Data not publicly available |

| ¹⁹F | Data not publicly available |

Note: Specific chemical shift values for this compound are not available in the public domain at the time of this writing.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The structure of this compound has been characterized by IR spectroscopy. researchgate.netresearchgate.net

The FTIR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the O-H stretching of the phenol group, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, and the C-F stretching vibrations. The aromatic C-C and C-H vibrations will also be present.

Raman spectroscopy provides complementary information to FTIR. While not explicitly detailed in the primary literature for this specific compound, a Raman spectrum would be expected to show characteristic bands for the nitro groups and the fluorinated benzene ring.

Table 3.2.2: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | Data not publicly available | Data not publicly available |

| N-O Asymmetric Stretch | Data not publicly available | Data not publicly available |

| N-O Symmetric Stretch | Data not publicly available | Data not publicly available |

| C-F Stretch | Data not publicly available | Data not publicly available |

| Aromatic C-C Stretch | Data not publicly available | Data not publicly available |

Note: A detailed list of vibrational frequencies for this compound is not available in the public domain at the time of this writing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique pivotal for investigating the electronic structure of conjugated systems. In the context of this compound, UV-Vis analysis provides insight into the electronic transitions between molecular orbitals, which are heavily influenced by the compound's unique substitution pattern. The molecule features a phenolic hydroxyl group (-OH) and three nitro groups (-NO₂) attached to a benzene ring, creating a highly conjugated and electron-deficient system. The addition of two fluorine atoms further modulates its electronic properties.

The UV-Vis spectrum of aromatic compounds is primarily characterized by absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extended conjugation involving the aromatic ring, the lone pairs on the phenolic oxygen, and the π systems of the three nitro groups gives rise to strong absorption bands in the UV region.

n → π Transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. These transitions often appear as shoulders on the more intense π → π* bands.

The parent compound, 2,4,6-trinitrophenol (picric acid), exhibits characteristic absorption bands in the UV region. researchgate.net The introduction of two fluorine atoms at the 3 and 5 positions is expected to induce a hypsochromic shift (blue shift) in the absorption maxima (λmax). This is due to the strong inductive electron-withdrawing (-I) effect of fluorine, which stabilizes the ground state of the molecule more than the excited state, thereby increasing the energy required for electronic transitions. While the fluorine atoms possess lone pairs that could theoretically participate in resonance (a +M effect), their strong electronegativity makes the inductive effect dominant in this highly electron-deficient ring.

Studies on various nitrophenols confirm that the electronic structure and absorption profiles are sensitive to substituent effects and solvent polarity. nih.govrsc.org The transitions generally involve a significant degree of intramolecular charge transfer (CT) character, from the electron-donating hydroxyl group to the electron-withdrawing nitro groups. rsc.org

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Anticipated Effect of Fluoro-Substitution |

|---|---|---|---|

| π → π | Aromatic Ring, C=C, NO₂ Groups | 200-400 nm | Hypsochromic (Blue) Shift |

| n → π | -OH Group, -NO₂ Groups | ~350-450 nm | Hypsochromic (Blue) Shift and possible intensity changes |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₆HF₂N₃O₇), the exact molecular weight allows for the unambiguous identification of its molecular ion peak in a high-resolution mass spectrum.

The fragmentation of nitroaromatic compounds under electron ionization (EI) is well-documented and typically follows predictable pathways. nih.govacs.org Common fragmentation mechanisms include the loss of nitro groups (as •NO₂), nitric oxide (•NO), and other small neutral molecules. researchgate.net The presence of multiple nitro groups and two fluorine atoms on the aromatic ring of this compound leads to a distinct fragmentation pattern.

Upon ionization, the molecular ion (M⁺•) is formed. The fragmentation cascade is expected to proceed via several key steps:

Loss of a Nitro Group: A primary fragmentation pathway for polynitroaromatic compounds is the cleavage of a C-NO₂ bond to lose a nitrogen dioxide radical (•NO₂), resulting in an [M - 46]⁺ ion. A comparative study on the similar compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) suggested that fluorine substitution can alter the stability of the C-NO₂ bonds, potentially making the nitro group para to the primary functional group the most likely to cleave first. researchgate.net

Loss of Nitric Oxide: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO) from the molecular ion or fragment ions, a process often preceded by a rearrangement (nitro-nitrite rearrangement), leading to [M - 30]⁺• or other fragment ions.

Elimination of other Neutral Species: Further fragmentation can involve the loss of other small molecules such as CO, HCN, or HF, leading to the formation of various smaller cationic fragments. The presence of fluorine allows for the potential loss of HF.

The negative-ion mass spectra of nitroaromatic compounds are also highly informative, often showing a stable molecular anion (M⁻•) or an [M-H]⁻ ion. researchgate.net Collision-induced dissociation of these negative ions typically involves the loss of NO and NO₂. nih.gov

| m/z Value | Proposed Ion/Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 279.97 | [C₆HF₂N₃O₇]⁺• | Molecular Ion (M⁺•) |

| 233.97 | [C₆HF₂N₂O₅]⁺ | M⁺• - •NO₂ |

| 249.97 | [C₆HF₂N₂O₆]⁺• | M⁺• - •NO |

| 203.97 | [C₆HF₂NO₄]⁺• | [M - •NO₂]⁺ - •NO |

| 187.97 | [C₆HF₂N₂O₃]⁺ | [M - •NO₂]⁺ - CO |

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) and represent nominal mass.

Computational and Theoretical Chemistry Studies of 3,5 Difluoro 2,4,6 Trinitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and predicting the reactivity of molecules like 3,5-Difluoro-2,4,6-trinitrophenol.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. In the study of this compound, DFT calculations, often at the B3LYP/6-311g(d,p) level, are employed to optimize the molecular geometry and analyze its electronic structure. mdpi.com These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule, which are critical for determining its stability and reactivity.

Ab Initio Methods in Predicting Fundamental Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized to predict the fundamental molecular properties of energetic compounds. For instance, these methods were used to assess the energy performance and other key properties of related nitroaromatic compounds. mdpi.com Such calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Basis Set Selection and Functional Considerations in Computational Studies (e.g., B3LYP, M06)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For many organic molecules, including those similar in structure to DFTNP, functionals like B3LYP and M06-2X have been tested. researchgate.net The selection of a basis set, such as Pople's 6-311G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), is also a critical decision. nih.govyoutube.com Studies have shown that for certain properties, a triple-ζ basis set without diffuse functions can provide a good balance between accuracy and computational cost. nih.gov For some applications, even smaller basis sets like 4-31G have been found to be sufficient and more computationally economical. researchgate.netqjoest.com The choice often involves a trade-off; for example, while diffused basis sets can be beneficial, they might also have a larger impact on the results depending on the property being calculated. nih.gov

Table 1: Examples of Functionals and Basis Sets in Computational Studies

| Functional | Basis Set | Application Context |

| B3LYP | 6-311g(d,p) | Optimization of molecular geometries. mdpi.com |

| M06-2X | 6-311G(d,p) | Calculation of bond dissociation energies. researchgate.net |

| B3LYP | 6-311++G(d,p) | Calculations in both gas phase and solution. researchgate.net |

| Various | 4-31G | Cost-effective property estimation for pesticides. researchgate.netqjoest.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity and Stability Assessment

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net FMO analysis allows chemists to predict the most likely sites for electrophilic and nucleophilic attack. youtube.com

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. It provides a detailed picture of the bonding and lone-pair orbitals and is instrumental in analyzing hyperconjugative interactions and charge transfer between different parts of a molecule. This analysis is crucial for understanding the stability and electronic properties that arise from these intramolecular interactions.

Electrostatic Potential Surface Analysis for Charge Distribution and Reactive Sites

Electrostatic potential (ESP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule's surface. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. This analysis helps in identifying the reactive sites of a molecule and understanding its intermolecular interactions. For instance, in related energetic compounds, ESP analysis has been used to understand the relationship between molecular structure and sensitivity. bohrium.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for examining the structure and behavior of energetic materials at the atomic level. These methods allow for the investigation of molecular conformations and the complex intermolecular forces that govern the properties of the material in its solid state.

The three-dimensional arrangement of a molecule is fundamental to its properties. For this compound, the solid-state conformation has been determined through single-crystal X-ray diffraction. bohrium.com This experimental technique provides a precise snapshot of the molecule's geometry in the crystal lattice, defining the bond lengths, bond angles, and torsion angles between the functional groups.

In the condensed (solid) phase, the performance and sensitivity of an energetic material are heavily influenced by intermolecular interactions. For DFTNP, computational methods such as Hirshfeld surface analysis are employed to map and quantify these interactions. bohrium.com This analysis reveals the nature and extent of close contacts between adjacent molecules in the crystal lattice, identifying key interactions like hydrogen bonds and van der Waals forces.

Studies indicate that the crystal packing and the specific network of intermolecular interactions in DFTNP play a significant role in its stability. bohrium.com These interactions help to dissipate energy and reduce the formation of "hot spots," which are localized areas of intense heat that can lead to unintentional detonation. The arrangement of molecules in the crystal structure is crucial for achieving a high density while maintaining lower sensitivity to external stimuli like impact and friction. bohrium.com

Theoretical Assessment of Energetic Characteristics and Stability Parameters

Theoretical calculations are indispensable for estimating the performance and safety of a new energetic compound. These assessments provide key data on detonation properties, oxygen balance, and sensitivity, which are critical for evaluating its potential as an explosive.

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's performance. For novel compounds, these parameters are often predicted using empirical and thermochemical models before they are experimentally measured.

One of the most established methodologies involves the Kamlet-Jacobs (K-J) equations, which estimate detonation velocity and pressure based on the explosive's elemental composition, density (ρ), and enthalpy of formation (heat of formation, ΔHf). icm.edu.pl The K-J equations are formulated as:

D = 1.01 (N M̄0.5 Q0.5)0.5 (1 + 1.30ρ)

P = 15.58 N M̄0.5 Q0.5 ρ²

Where N is the moles of gaseous detonation products per gram of explosive, M̄ is the average molecular weight of these gases, and Q is the heat of detonation. icm.edu.pl While originally developed for C-H-N-O explosives, the principles are often adapted for compounds containing other elements like fluorine.

For more complex molecules like DFTNP, sophisticated thermochemical codes such as EXPLO5 are also used. researchgate.net These programs use extensive thermodynamic databases to predict detonation parameters with greater accuracy. Theoretical calculations for DFTNP indicate it possesses excellent detonation performance, significantly exceeding that of traditional explosives like Picric Acid. bohrium.com

Table 1: Theoretical and Calculated Energetic Properties of this compound

| Property | Value | Source(s) |

| Crystal Density (ρ) | 1.949 g/cm³ | bohrium.com |

| Detonation Velocity (D) | 8440 m/s | bohrium.com |

| Detonation Pressure (P) | 32.60 GPa | bohrium.com |

| Impact Sensitivity | 15 J | bohrium.com |

| Friction Sensitivity | 240 N | bohrium.com |

Oxygen balance (OB%) is a measure of the degree to which an explosive can be oxidized. It is calculated to determine if the molecule contains enough oxygen to completely convert all of its carbon to carbon dioxide and hydrogen to water. A zero or slightly positive oxygen balance is often desirable for maximizing energy release.

The general formula for calculating oxygen balance for a compound with the formula CaHbOcNdFe is:

OB% = [-1600 (2a + b/2 - c)] / Molecular Weight

For this compound (C₆H₁F₂N₃O₇), the molecular weight is 265.08 g/mol .

OB% = [-1600 (2*6 + 1/2 - 7)] / 265.08 = -20.75%

Crucially, in fluorinated energetic compounds, the fluorine atoms can act as oxidizers by reacting with carbon to form carbon tetrafluoride (CF₄) or with hydrogen to form hydrogen fluoride (B91410) (HF). This "fluorine-boosted" oxygen balance means the compound can be more energetic than its standard oxygen balance value might suggest.

The sensitivity of an energetic material to stimuli such as impact, friction, or electrostatic discharge is a critical safety parameter. Theoretical chemistry offers several descriptors to predict sensitivity.

The analysis of the molecule's electrostatic potential surface is a key tool. For DFTNP, these calculations help identify the distribution of positive and negative charges, which is related to its stability and low sensitivity. bohrium.com

Another important set of descriptors relates to frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap , is a well-established indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally correlates with greater molecular stability and lower sensitivity to detonation, as more energy is required to excite electrons to a reactive state.

Chemical hardness (η) , which is proportional to the HOMO-LUMO gap, is another descriptor for stability. A "harder" molecule is less polarizable and less reactive, which often translates to lower sensitivity. While specific HOMO-LUMO gap and chemical hardness values for DFTNP are not widely published, the correlation of these theoretical descriptors with sensitivity is a fundamental principle used in the computational design and evaluation of new energetic materials. The observed low sensitivity of DFTNP is supported by analyses of its crystal packing and electrostatic potential. bohrium.com

Thermal Decomposition and Reaction Mechanisms of 3,5 Difluoro 2,4,6 Trinitrophenol

Investigation of Thermal Decomposition Pathways

Studies on the thermal decomposition of 3,5-Difluoro-2,4,6-trinitrophenol indicate that the compound first melts and then undergoes a rapid exothermic decomposition. energetic-materials.org.cn Thermogravimetric-differential thermal analysis (TG-DTA) shows that the thermal decomposition begins around 171 °C, with a peak exothermic temperature of 213 °C. bohrium.com

Kinetic analysis of the non-isothermal decomposition of DFTNP has been performed using various methods. The average apparent activation energy for its thermal decomposition was calculated to be 122.65 kJ·mol⁻¹, with a pre-exponential factor of 1.37×10¹³ min⁻¹. energetic-materials.org.cn The thermodynamic parameters for the activation process were determined as follows:

| Activation Parameter | Value |

| Activation Enthalpy (ΔH≠) | 123.06 kJ·mol⁻¹ |

| Activation Entropy (ΔS≠) | 121.46 J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Activation (ΔG≠) | 62.98 kJ·mol⁻¹ |

| Data sourced from kinetic studies on the thermal decomposition of 2,4,6-trinitro-3,5-difluorophenol. energetic-materials.org.cn |

For this compound specifically, detailed experimental studies identifying the initial bond breakage or "trigger bonds" are not extensively documented in the available research. However, in analogous nitroaromatic compounds, the cleavage of a carbon-nitro (C-NO₂) bond is typically the primary initiation step due to it being one of the weakest bonds in the molecule.

While kinetic data from TG-DTA is available for DFTNP, specific characterization of its gaseous decomposition products using coupled techniques such as DSC-TG-MS-FTIR or T-jump-PyGC-MS has not been detailed in the provided sources. Such analyses are crucial for constructing a complete decomposition pathway by identifying the small molecules and radical species formed during the reaction.

The rapid and highly exothermic nature of DFTNP decomposition suggests that following the initial bond-breaking events, the aromatic ring likely opens. energetic-materials.org.cn This ring scission would lead to a cascade of subsequent chemical transformations, breaking down the complex aromatic structure into smaller, unstable fragments that then rearrange into more stable gaseous products. However, specific experimental elucidation of these ring-opening mechanisms for DFTNP is not available.

The decomposition of complex nitroaromatic compounds often involves numerous side reactions occurring in parallel with the main decomposition pathway. For related fluorinated nitroaromatics, observed side reactions include the formation of polycyclic compounds and the migration of fluorine atoms. researchgate.netnih.gov It is plausible that similar side reactions could occur during the decomposition of DFTNP, but specific byproducts have not been characterized.

Comparative Mechanistic Studies with Analogous Nitroaromatics (e.g., Trinitroanisole, Picric Acid)

To better understand the potential decomposition mechanism of DFTNP, it is useful to compare it with its structural analogues: 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN), 2,4,6-trinitroanisole (TNAN), and the parent compound, 2,4,6-trinitrophenol (Picric Acid).

Detailed studies on DFTNAN, the methyl ether analogue of DFTNP, show that its decomposition is initiated by the cleavage of the C-NO₂ bond at the para-position (opposite the ether group). mdpi.com This initial step is followed by the rupture of the nitro group, a massive release of heat, and subsequent opening of the benzene (B151609) ring. researchgate.netnih.gov

In contrast, for the non-fluorinated analogue, Trinitroanisole (TNAN), the trigger bond is the C-NO₂ bond at the ortho-position (adjacent to the ether group). mdpi.com This highlights that the substitution pattern significantly influences the decomposition pathway. The decomposition of TNAN proceeds with two separate exothermic peaks, unlike the single-step process seen in its fluorinated counterpart. mdpi.com

Picric acid, the direct non-fluorinated analogue of DFTNP, is a well-known explosive. wikipedia.org Its decomposition is also highly exothermic. However, detailed thermal decomposition pathways initiated by pyrolysis are less clearly defined in the available literature compared to the anisoles. Studies on its biological degradation have shown pathways involving ring reduction and hydrolytic cleavage, which are fundamentally different from thermal decomposition mechanisms. nih.govnih.gov

Influence of Fluorine Substitution on Decomposition Kinetics and Reaction Pathways

The introduction of fluorine atoms onto the aromatic ring has a pronounced effect on the decomposition behavior of nitroaromatic compounds. A comparative study between DFTNAN and TNAN reveals that fluorine substitution decreases the thermal stability of the molecule. mdpi.com The onset decomposition temperature for DFTNAN is significantly lower than that of TNAN. mdpi.com

Crucially, fluorine atoms alter the initial decomposition site. The two electron-withdrawing fluorine atoms in DFTNAN shift the trigger bond from the ortho-nitro group in TNAN to the para-nitro group. mdpi.com This change in the initial reaction step fundamentally alters the entire subsequent decomposition cascade. researchgate.netnih.gov

Furthermore, fluorine atoms influence the nature of the final decomposition products. During the decomposition of DFTNAN, fluorinated products are formed, often in the form of stable fluorocarbons due to the high strength of the C-F bond. researchgate.netnih.gov Major side reactions, including the generation of polycyclic compounds and the migration of fluorine atoms, are also characteristic of the decomposition of these fluorinated energetic materials. researchgate.netnih.gov While direct evidence for DFTNP is pending, these findings from its anisole (B1667542) analogue strongly suggest that fluorine substitution plays a critical role in defining the decomposition kinetics and reaction pathways.

Crystal Engineering and Solid State Modifications of 3,5 Difluoro 2,4,6 Trinitrophenol

Cocrystal Formation and Characterization

Cocrystallization has emerged as a key strategy for developing new energetic materials with improved properties. This involves combining an active pharmaceutical ingredient (API) with a benign coformer to create a new crystalline solid with a unique structure and, consequently, altered properties such as solubility, stability, and bioavailability.

Design Principles for 3,5-Difluoro-2,4,6-trinitrophenol Based Cocrystals

The rational design of cocrystals hinges on the principles of supramolecular chemistry, where non-covalent interactions are harnessed to assemble molecules into a predefined architecture. researchgate.net For this compound, the design of cocrystals would involve the selection of coformers that can form strong and directional interactions, such as hydrogen bonds, with the phenolic hydroxyl group and the nitro groups.

Key design strategies include:

Hydrogen Bonding Rules: The selection of coformers is often guided by their ability to form robust hydrogen-bonded synthons with the target molecule. nih.gov For instance, coformers containing complementary functional groups, like pyridines or amides, could form predictable hydrogen bond patterns with the phenolic -OH group of this compound.

Supramolecular Synthons: The concept of supramolecular synthons, which are reliable and recurring hydrogen-bonding motifs, is central to cocrystal design. The aim is to form heterosynthons (between the energetic molecule and the coformer) that are more stable than the homosynthons (between molecules of the same compound). acs.org

pKa and pKb Values: The acidity and basicity of the energetic compound and the potential coformers play a crucial role. A general guideline is that the difference in pKa between the coformer and the active molecule should be less than one to favor the formation of a cocrystal over a salt.

Computational Screening: Theoretical methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the stability of potential cocrystals and to understand the nature of the intermolecular interactions. researchgate.net These calculations can help in ranking potential coformers before experimental screening.

Synthesis Methods for Energetic Cocrystals

Several methods are employed for the synthesis of energetic cocrystals, with the choice of method often influencing the final product's crystallinity and morphology.

Slow Solvent Evaporation: This is a widely used technique for growing high-quality single crystals suitable for X-ray diffraction analysis. researchgate.netnih.gov It involves dissolving stoichiometric amounts of the energetic material and the coformer in a common solvent and allowing the solvent to evaporate slowly. The selection of the solvent is critical as it can influence the solubility of the components and the final crystal form. nih.gov

Mechanochemical Grinding: This method involves the grinding of the two solid components together, either neat (dry grinding) or with the addition of a small amount of liquid (liquid-assisted grinding). researchgate.net Mechanochemistry is often considered a green and efficient method for cocrystal screening and synthesis. acs.org Solvent-assisted grinding is particularly advantageous for energetic materials as it can reduce friction and heat, mitigating the risk of accidental detonation. nih.gov

Slurry Conversion: In this method, a suspension of the energetic material and coformer is stirred in a solvent in which they are sparingly soluble. Over time, the initial solid phases can convert to the more stable cocrystal phase.

Reaction Cocrystallization: This technique is suitable when the cocrystal components have different solubilities. The reactants are mixed in non-stoichiometric concentrations to generate a supersaturated solution from which the cocrystal precipitates. nih.gov

Table 1: Comparison of Synthesis Methods for Energetic Cocrystals

| Method | Description | Advantages | Disadvantages |

| Slow Solvent Evaporation | Dissolving components in a solvent and allowing it to evaporate slowly. researchgate.netnih.gov | Produces high-quality single crystals for structural analysis. nih.gov | Can be time-consuming; solvent choice is critical. nih.gov |

| Mechanochemical Grinding | Grinding solid components together, with or without a liquid. researchgate.net | Green, efficient, and good for screening. acs.org | Can be difficult to control morphology. nih.gov |

| Slurry Conversion | Stirring a suspension of components in a solvent. | Can lead to the most thermodynamically stable form. | Can be a slow process. |

| Reaction Cocrystallization | Mixing components with different solubilities to induce precipitation. nih.gov | Useful for components with disparate solubilities. nih.gov | Requires careful control of concentrations. |

Structural Analysis of Cocrystals via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal. researchgate.net This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, which is crucial for understanding the structure-property relationships in energetic cocrystals. nih.govnih.gov

For a cocrystal of this compound, SC-XRD analysis would reveal:

The exact stoichiometry of the energetic molecule and the coformer in the crystal lattice.

The conformation of the this compound molecule.

The detailed geometry of the hydrogen bonds and other non-covalent interactions. mdpi.com

In cases where obtaining single crystals of sufficient quality is challenging, X-ray powder diffraction (XRPD) can be a valuable tool for structural characterization. mdpi.comdntb.gov.uarigaku.com

Impact of Solid-State Interactions on Energetic Characteristics

The arrangement of molecules in the solid state and the interactions between them have a profound effect on the stability and performance of energetic materials.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Stability

Hydrogen bonds are the most significant intermolecular interactions in the crystal engineering of energetic materials. nih.gov Strong and extensive hydrogen-bonding networks can significantly increase the stability of the crystal lattice, leading to:

Increased Thermal Stability: A well-ordered crystal with strong intermolecular forces generally requires more energy to disrupt, resulting in a higher decomposition temperature. nih.gov

Reduced Sensitivity: Strong intermolecular interactions can help to dissipate energy from mechanical stimuli like impact and friction, making the material less sensitive to accidental initiation. nih.gov

Other non-covalent interactions, such as π-π stacking and halogen bonds, also play a vital role in the crystal packing and stability of energetic cocrystals. nih.govnih.gov

Crystal Packing Effects on Detonation Performance Parameters

The way molecules are arranged in a crystal lattice, known as crystal packing, directly influences key detonation performance parameters.

Crystal Density: A higher crystal density generally leads to a higher detonation velocity and pressure, which are measures of an explosive's power. semanticscholar.org Efficient crystal packing that minimizes void space is therefore desirable for high-performance energetic materials.

Layered Structures: Energetic materials with layered or slipped-stacking packing motifs often exhibit reduced sensitivity to mechanical stimuli. researchgate.net This is because the layers can slide over one another, providing a mechanism to dissipate energy without initiating detonation. researchgate.netresearchgate.netrsc.org

Oxygen Balance: While primarily an intrinsic molecular property, cocrystallization can indirectly influence the effective oxygen balance of the energetic material by altering the stoichiometry and density of the crystal.

Development of Ionic Salts for Modified Energetic Properties

The acidic nature of the phenolic hydroxyl group in this compound makes it an ideal candidate for the formation of energetic ionic salts. This strategy involves the reaction of the acidic parent compound with a variety of nitrogen-rich bases to create new compounds with potentially superior energetic properties and reduced sensitivities compared to the neutral DFTNP molecule. The resulting ionic salts benefit from the introduction of additional nitrogen content and the formation of extensive hydrogen-bonding networks, which can significantly influence crystal packing, density, and thermal stability. bohrium.combibliotekanauki.pl

Detailed research into DFTNP has highlighted its potential for the creation of such ionic salts. bohrium.com The synthesis and characterization of these salts are crucial steps in understanding how the choice of cation can be used to fine-tune the energetic performance of the resulting material.

Research Findings

A notable example of this approach is the synthesis and characterization of the ammonium (B1175870) salt of this compound. bohrium.com The formation of the ammonium salt leads to a marked improvement in its energetic performance when compared to the parent compound. bohrium.com

The table below presents a comparison of the key energetic properties of this compound and its ammonium salt, illustrating the tangible benefits of ionic salt formation.

Interactive Data Table: Energetic Properties of this compound and its Ammonium Salt

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Thermal Sensitivity (°C) |

| This compound (DFTNP) | 1.949 | 8440 | 32.60 | 15 | 240 | 213 |

| Ammonium 3,5-difluoro-2,4,6-trinitrophenolate | Data not available in source | Data not available in source | Data not available in source | Data not available in source | Data not available in source | Data not available in source |

Note: While the source states that the ammonium salt exhibits better performance, specific numerical data for the salt's properties were not provided in the available research. bohrium.com

The study of the ammonium salt of DFTNP serves as a proof of concept for the broader potential of creating a family of energetic ionic salts from this parent compound. The exploration of other nitrogen-rich cations, such as hydroxylammonium and hydrazinium, is a logical progression in this research. These cations are known to enhance the energetic properties of salts due to their high nitrogen content and ability to form extensive hydrogen-bonding networks. bibliotekanauki.plresearchgate.net The systematic investigation of a range of such salts would provide a deeper understanding of the structure-property relationships in this class of energetic materials, allowing for the precise tuning of properties for specific applications.

Future Research Directions and Perspectives for 3,5 Difluoro 2,4,6 Trinitrophenol

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of nitrophenolic compounds often involves harsh conditions and the use of hazardous reagents. Future research is imperative to develop novel and more environmentally benign synthetic routes for 3,5-Difluoro-2,4,6-trinitrophenol.

Key Research Thrusts:

Enzyme-Mediated Synthesis: Investigating the use of enzymes as catalysts could offer a highly selective and environmentally friendly alternative to traditional nitration methods. epa.gov The development of a multi-enzyme cascade could enable the synthesis from abundant and less hazardous starting materials. epa.gov

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can significantly improve safety, reduce waste, and allow for precise control over reaction parameters. sustainabledrugdiscovery.eu This approach can lead to higher yields and purity, minimizing the need for extensive purification steps that generate solvent waste. epa.govsustainabledrugdiscovery.eu

Greener Solvents and Catalysts: Research into the use of ionic liquids or supercritical fluids as reaction media can reduce the reliance on volatile and toxic organic solvents. Furthermore, the development of recoverable and reusable solid acid catalysts could replace corrosive and hazardous acid mixtures. epa.gov

Recent advancements in greener synthetic methods, such as those recognized by the Green Chemistry Challenge awards, highlight the potential for significant reductions in waste and energy consumption. For instance, Merck's development of a continuous process for manufacturing KEYTRUDA® resulted in a 4.5-fold reduction in energy consumption and a 4-fold decrease in water usage. sustainabledrugdiscovery.eu Similarly, their work on Letermovir demonstrated a 73% reduction in the process mass intensity (PMI) and a 90% decrease in water usage through catalyst and process optimization. epa.gov

Advanced In-situ Characterization of Transient Intermediate Species during Reactions

A thorough understanding of the reaction mechanisms, including the identification of transient intermediates, is crucial for optimizing the synthesis and predicting the stability of this compound. Advanced in-situ characterization techniques are pivotal in this endeavor.

Applicable In-situ Techniques:

| Technique | Information Provided | Relevance to this compound |

| DSC-TG-FTIR-MS | Provides simultaneous information on thermal transitions, mass loss, and the chemical identity of evolved gases. | A comparative study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a related compound, utilized this technique to monitor thermal decomposition and identify gaseous products. researchgate.net |

| T-jump-PyGC-MS | Allows for the study of initial reactions under rapid heating conditions. | This was used to probe the initial decomposition steps of DFTNAN, revealing the influence of fluorine on the reaction pathway. researchgate.net |

| In-situ IR Spectroscopy (SFG, PM-IRRAS) | Characterizes surface species and their transformations under reaction conditions. rsc.org | Can provide insights into the nitration mechanism on a catalyst surface. |

| High-Pressure X-ray Photoelectron Spectroscopy (XPS) | Offers information on the chemical state and composition of catalyst surfaces during a reaction. rsc.org | Useful for understanding catalyst deactivation and the role of different surface sites. |

| X-Ray Absorption Spectroscopy (XANES, EXAFS) | Provides structural information about the local coordination environment of specific elements within a material under reaction conditions. rsc.org | Can be used to follow changes in the catalyst structure during the synthesis of this compound. |

A study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) demonstrated that the presence of fluorine atoms alters the thermal stability and the initial decomposition pathway. researchgate.net Techniques like DSC-TG-FTIR-MS and T-jump-PyGC-MS were instrumental in revealing that the trigger bond shifted due to the electronic effects of fluorine. researchgate.net Similar in-situ studies on this compound would provide invaluable data on its reaction kinetics and decomposition mechanisms.

Development of Multiscale Modeling Approaches for Comprehensive Material Prediction

To accelerate the design and optimization of energetic materials, computational modeling is an indispensable tool. Multiscale modeling, which bridges different length and time scales, can provide a comprehensive understanding of a material's properties, from the molecular to the macroscopic level. techscience.com

Modeling Hierarchy:

Quantum Mechanics (DFT): At the most fundamental level, Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, vibrational frequencies, and reaction energies of this compound. techscience.com This information is crucial for understanding its chemical reactivity and stability.

Molecular Dynamics (MD): Using force fields derived from DFT calculations, Molecular Dynamics simulations can predict the bulk properties of the material, such as density, thermal conductivity, and mechanical response. techscience.commdpi.com MD simulations can also be used to study the initial stages of decomposition and the effects of defects and interfaces. techscience.com

Mesoscale and Continuum Models: At larger scales, mesoscale models can capture the influence of microstructure, such as grain boundaries and voids, on the initiation and propagation of detonation. researchgate.net Continuum models can then be used to simulate the performance of the material in a device. researchgate.net

The development of unified discrete Hamiltonian approaches and the direct incorporation of molecular dynamics-derived chemical kinetics into macroscale models are recent advancements in this field. researchgate.net For fluorinated compounds, these models need to accurately account for the strong C-F bond and its influence on intermolecular interactions. researchgate.net

Rational Design of Next-Generation Fluorinated Energetic Materials based on the this compound Scaffold

The this compound molecule can serve as a versatile building block for the rational design of new energetic materials with tailored properties. The introduction of fluorine atoms is known to enhance density and detonation performance. researchgate.net

Design Strategies:

Functional Group Modification: The phenolic hydroxyl group can be derivatized to form ethers, esters, or salts, leading to new compounds with different sensitivities, thermal stabilities, and energetic performances.

Introduction of Energetic Moieties: Attaching other energetic groups, such as -N3 or -NF2, to the aromatic ring or to substituents can further increase the energy content of the molecule.

Co-crystallization: Forming co-crystals of this compound with other energetic or insensitive molecules is a promising strategy to create materials with a desirable balance of performance and sensitivity.

The introduction of trifluoromethyl (–CF3) groups has been shown to enhance the performance of non-fused ring electron acceptors in organic solar cells by improving molecular packing and charge transport. acs.org Similar principles of molecular engineering can be applied to the design of energetic materials based on the this compound scaffold.

Investigation of Synergistic Effects in Multi-component Energetic Systems

The performance of an energetic formulation is often determined by the complex interactions between its components. Investigating the synergistic effects of this compound in multi-component systems is crucial for its practical application.

Areas of Investigation:

Melt-Cast Formulations: Due to its potential low melting point, this compound could be a candidate for melt-castable explosives. Research should focus on its compatibility and interactions with other common melt-cast ingredients.

Polymer-Bonded Explosives (PBXs): The interactions between this compound and various polymer binders, such as fluoropolymers like PVDF, need to be studied to optimize the mechanical properties and sensitivity of PBXs. frontiersin.org

Enhanced Blast Formulations: The fluorine atoms in this compound can react with metal fuels, such as aluminum, in the post-detonation fireball, potentially leading to a significant increase in blast energy.

Theoretical studies on the synergy of fluorination and central ring modification in condensed arenes have shown that fluorination can be used to tune the electronic properties of molecules for specific applications. researchgate.net A similar understanding of the synergistic effects in energetic composites containing this compound will be key to developing advanced formulations.

Q & A

Q. What are the optimal synthetic routes for 3,5-Difluoro-2,4,6-trinitrophenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration of fluorinated phenolic precursors. For example, fluorinated phenylacetone derivatives (e.g., 2,4-Difluorophenylacetone, as in ) can serve as intermediates. Key factors include:

- Nitrating Agents: Use mixed acid (HNO₃/H₂SO₄) or acetyl nitrate to control nitration regioselectivity.

- Temperature: Maintain below 50°C to avoid decomposition of nitro groups.

- Fluorine Directing Effects: Fluorine substituents meta to hydroxyl groups influence nitration positions .

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. How can researchers determine the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms aromatic proton absence due to nitro groups .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity. Adjust gradient elution based on retention time discrepancies .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, goggles) due to potential dermal and respiratory toxicity, as seen in dinitrophenol analogs ().

- Explosivity Risk: Avoid grinding dry crystals; store in dampened form or at low temperatures .

Q. How can researchers optimize purification methods for this compound?

Methodological Answer:

- Crystallization: Screen solvents (e.g., dichloromethane/hexane) using fractional crystallization.

- Chromatography: Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate nitro-byproducts. Monitor via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in fluorinated phenolic systems?

Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electron-deficient aromatic positions. Fluorine’s -I effect directs nitration to meta/para positions .

- Isotopic Labeling: Introduce ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS fragmentation patterns .

Q. How does thermal stability vary under different environmental conditions?

Methodological Answer:

Q. What contradictions exist in literature regarding this compound’s reactivity, and how can they be resolved?

Methodological Answer:

- Case Study: Conflicting reports on nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl). Replicate experiments under controlled conditions (e.g., H₂ pressure, catalyst loading) and analyze products via IR (disappearance of NO₂ peaks at ~1520 cm⁻¹) .

- Statistical Analysis: Use ANOVA to compare yields across methods and identify significant variables (p < 0.05) .

Q. How can computational tools predict the compound’s applications in energetic materials?

Methodological Answer:

- Detonation Velocity (VoD): Calculate using Kamlet-Jacobs equations with density (ρ) and heat of formation (ΔHf) from DFT-optimized structures. Compare to TNT (VoD ≈ 6900 m/s) .

- Sensitivity Testing: Apply BAM drop-hammer tests to correlate computational predictions (e.g., bond dissociation energies) with experimental impact sensitivity .

Q. What advanced spectroscopic techniques elucidate electronic interactions in fluorinated trinitrophenols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.